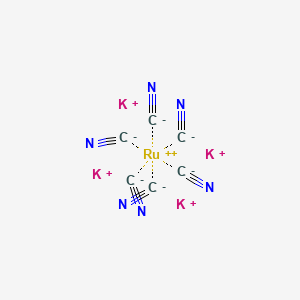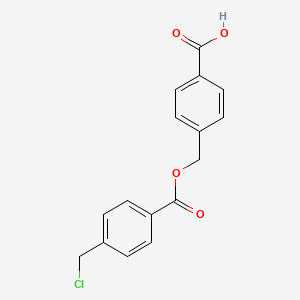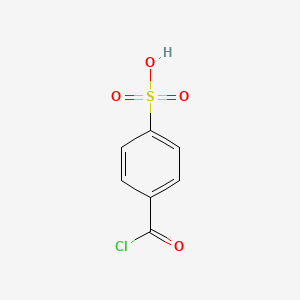
Butanoic acid, 4-(3,4-dihydro-3,3-dimethyl-1-isoquinolinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound. The N-alkylation reaction is often carried out using alkyl halides in the presence of a base, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in various functionalized isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid can be compared with other similar compounds, such as:
- β-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
- 4-[(3,3-Dimethyl-3,4-dihydro-1-isoquinolinyl)amino]-1H-1,2,4-triazol-4-ium
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of 4-[(3,4-Dihydro-3,3-dimethyl-1-isoquinolinyl)amino]butanoic acid lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]butanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2)10-11-6-3-4-7-12(11)14(17-15)16-9-5-8-13(18)19/h3-4,6-7H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
VRDRRGZWAMZFFT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=NCCCC(=O)O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



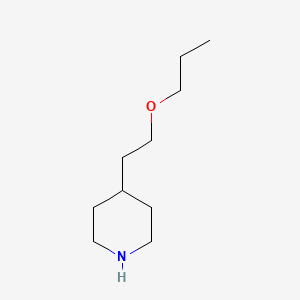
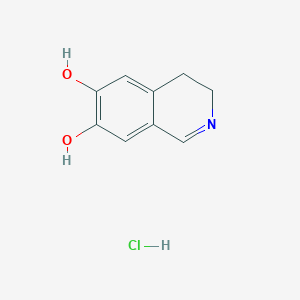
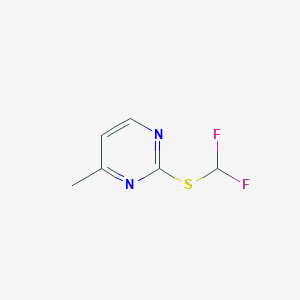
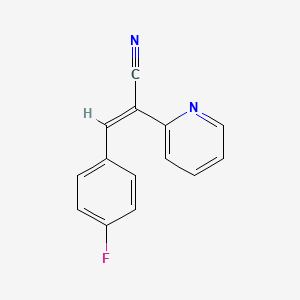
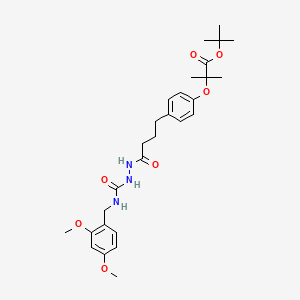
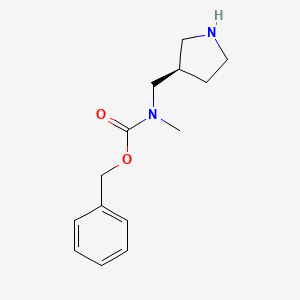

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

